2-(1H-pyrazol-1-yl)ethanamine

Organic Synthesis Medicinal Chemistry Building Block

2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5) is a heterocyclic organic compound comprising a pyrazole ring attached to an ethanamine side chain. It is a colorless to pale yellow liquid with a boiling point of 212.4°C at 760 mmHg, density of 1.15 g/cm³, and predicted pKa of 8.80±0.10.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 101395-71-5
Cat. No. B011149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)ethanamine
CAS101395-71-5
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CCN
InChIInChI=1S/C5H9N3/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5-6H2
InChIKeyUIWDESVQLUNCRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5): Supplier Guide for Heterocyclic Building Blocks and Pharmacological Probe Development


2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5) is a heterocyclic organic compound comprising a pyrazole ring attached to an ethanamine side chain. It is a colorless to pale yellow liquid with a boiling point of 212.4°C at 760 mmHg, density of 1.15 g/cm³, and predicted pKa of 8.80±0.10 . The primary amine group provides a reactive handle for derivatization, enabling its use as a versatile building block in medicinal chemistry for the synthesis of enzyme inhibitors, receptor agonists/antagonists, and metal-coordinating ligands [1].

Why Generic Pyrazole-Ethanamine Substitution is Not Feasible for 2-(1H-pyrazol-1-yl)ethanamine


Structural isomers and regioisomers of pyrazole-ethanamine, such as 1-(1H-pyrazol-4-yl)ethanamine (CAS 1340143-61-4) or 1-(3-methyl-1H-pyrazol-5-yl)methanamine, cannot be interchangeably substituted for 2-(1H-pyrazol-1-yl)ethanamine without fundamentally altering biological target engagement. The N1 substitution pattern on the pyrazole ring dictates the spatial orientation of the ethanamine side chain, which is a critical determinant of hydrogen-bonding geometry and hydrophobic contacts within enzyme active sites or receptor binding pockets [1]. In the context of IGF-1R inhibitor BMS-536924 analogs, replacing the pyrazole-ethanamine side chain with the isosteric imidazole counterpart (2-(1H-imidazol-4-yl)ethanamine) produced distinct pharmacological profiles, confirming that even subtle heterocycle substitutions are not interchangeable without compromising potency, oral exposure, or serum protein binding characteristics [2]. Procurement of the specific N1-substituted isomer is therefore essential for replicating published SAR and maintaining target engagement fidelity.

Quantitative Differentiation Evidence for 2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5) Against Key Comparators


High-Yield Synthetic Accessibility via Pyrazole Alkylation with 2-Chloroethanamine

2-(1H-pyrazol-1-yl)ethanamine can be synthesized via direct alkylation of pyrazole with 2-chloroethanamine, achieving a reported yield of approximately 91% . This synthetic route offers a practical and efficient entry point compared to alternative methods that require multi-step sequences or more expensive starting materials. While alternative routes, such as starting from 1-(2-bromoethyl)-1H-pyrazole, are documented, they do not provide a substantial yield advantage to justify the increased cost and handling of more reactive alkylating agents .

Organic Synthesis Medicinal Chemistry Building Block

IGF-1R Inhibitor Side Chain: Superior Oral Exposure Compared to Imidazole Isostere

In a direct head-to-head comparison within the BMS-536924 scaffold, the 2-(1H-pyrazol-1-yl)ethanamine side chain derivative (analog 17f) demonstrated in vivo antitumor activity comparable to the parent compound (1) in a constitutively activated IGF-1R Sal tumor model, an effect attributed to its excellent oral exposure [1]. In contrast, the 2-(1H-imidazol-4-yl)ethanamine counterpart (analog 16a) achieved similar in vivo activity through a different mechanism: improved protein binding in human and mouse serum [1]. This differential pharmacokinetic profile provides researchers with a choice: the pyrazole side chain offers an oral exposure advantage, while the imidazole variant provides enhanced serum protein binding. For programs prioritizing oral bioavailability, the pyrazole-ethanamine side chain is the preferred building block.

Oncology Kinase Inhibitors Pharmacokinetics

CRBP1 Inhibitor Scaffold: Structural Validation of Pyrazole-Ethanamine Binding Mode

The 2-(1H-pyrazol-1-yl)ethanamine moiety serves as a key component of a non-retinoid CRBP1 inhibitor (ZDF ligand), with a reported binding affinity (Ki) of 7.1 ± 2.7 μM [1]. The high-resolution (1.55 Å) X-ray crystal structure of human CRBP1 in complex with N-ethyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine (PDB: 8GEM) provides atomic-level detail of the binding interactions, including the specific orientation of the pyrazole-ethanamine head group within the retinol-binding pocket [2][3]. This structural information enables rational design of improved CRBP1 inhibitors for potential treatment of age-related macular degeneration and Stargardt disease [2]. Without this crystallographic validation, the functional role of the pyrazole-ethanamine group in target engagement would remain speculative.

Retinoid Metabolism Ocular Disease Structural Biology

Insulin Receptor/IGF-1R Inhibition: A Defined Mechanism for Cancer Cell Proliferation Studies

The dihydrochloride salt of 2-(1H-pyrazol-1-yl)ethanamine is characterized as a potent inhibitor of the insulin receptor and IGF-1 receptor, with reported high-affinity binding to human IGF-1R and inhibition of IGF-1R autophosphorylation in vitro . This mechanism is linked to decreased tumor cell proliferation in vivo . While specific IC50 or Ki values for the parent amine are not provided in the referenced source, the documented receptor binding and functional inhibition distinguish this compound from other pyrazole-ethanamine isomers that lack this specific receptor engagement profile. The defined mechanism of action makes this compound suitable as a tool compound for interrogating insulin/IGF-1R signaling pathways in cancer biology.

Insulin Receptor IGF-1R Cancer Cell Biology

Application Scenarios for 2-(1H-pyrazol-1-yl)ethanamine: Where This Building Block Delivers Verified Value


Synthesis of Orally Bioavailable IGF-1R Inhibitors

Researchers developing small-molecule kinase inhibitors targeting IGF-1R for oncology applications should prioritize 2-(1H-pyrazol-1-yl)ethanamine as a side-chain building block when oral bioavailability is a key design criterion. The evidence demonstrates that incorporating this pyrazole-ethanamine moiety into the BMS-536924 scaffold yields in vivo antitumor activity comparable to the parent compound, driven by excellent oral exposure [1]. This contrasts with the imidazole analog, which achieves similar efficacy via enhanced serum protein binding rather than oral exposure [1]. For programs where oral administration is essential, the pyrazole-ethanamine side chain provides a validated starting point for SAR exploration.

Structure-Based Design of Non-Retinoid CRBP1 Inhibitors for Ocular Disease

Medicinal chemists and structural biologists investigating CRBP1 as a therapeutic target for age-related macular degeneration or Stargardt disease can leverage the high-resolution co-crystal structure (PDB: 8GEM) of a ligand containing the 2-(1H-pyrazol-1-yl)ethanamine moiety [2][3]. This structural information, combined with the reported binding affinity (Ki = 7.1 ± 2.7 μM), provides a rational foundation for designing improved non-retinoid CRBP1 inhibitors through scaffold hopping, fragment growing, or potency optimization [1]. The defined binding mode of the pyrazole-ethanamine head group within the retinol-binding pocket reduces the risk of off-target effects associated with retinoid-based compounds [2].

Chemical Probe Development for Insulin/IGF-1 Receptor Signaling Studies

Cell biologists and pharmacologists studying insulin and IGF-1 receptor signaling pathways in cancer or metabolic disease models can employ the dihydrochloride salt of 2-(1H-pyrazol-1-yl)ethanamine as a validated tool compound. Its documented high-affinity binding to human IGF-1R and inhibition of receptor autophosphorylation provide a defined mechanism for interrogating downstream signaling events and assessing cellular responses to pathway inhibition [1]. Unlike generic pyrazole derivatives or regioisomers lacking this specific target engagement profile, this compound offers reproducible and interpretable pharmacological activity for pathway dissection and target validation studies.

Cost-Effective Synthesis of Pyrazole-Containing Ligands and Building Blocks

Synthetic and process chemists seeking to prepare pyrazole-containing compounds on a gram to kilogram scale can utilize 2-(1H-pyrazol-1-yl)ethanamine as a cost-effective starting material. The established synthetic route via alkylation of pyrazole with 2-chloroethanamine proceeds with a reported yield of approximately 91%, providing a practical and scalable entry point into diverse chemical space [1]. This high-yielding method avoids the need for expensive catalysts, sensitive reagents, or multi-step sequences, making it suitable for both academic research laboratories and industrial R&D environments where compound availability and cost-efficiency are critical procurement considerations.

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